
Application Notes and Protocols for VIP152
(INU-152)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B608111 Get Quote

Introduction:

VIP152, also known as Enitociclib and formerly as BAY 1251152, is an investigational, potent,

and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic

subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in

the regulation of gene transcription.[2] By blocking the kinase activity of CDK9, VIP152

prevents the activation of RNA Polymerase II, leading to the inhibition of transcription of key

anti-apoptotic proteins, such as MYC and MCL-1.[2][3][4] This mechanism induces cell cycle

arrest and apoptosis in tumor cells, making VIP152 a promising therapeutic agent for various

advanced malignancies.[2] These application notes provide a summary of the available dosage

and administration guidelines based on preclinical and clinical data.

Mechanism of Action: CDK9 Inhibition
VIP152 exerts its anti-tumor activity by selectively inhibiting CDK9. This inhibition disrupts the

transcription of short-lived oncoproteins and pro-survival factors that are critical for cancer cell

proliferation and survival.[5] The proposed signaling pathway involves the binding of VIP152 to

P-TEFb, leading to a decrease in transcriptional activity and subsequent apoptosis.[3][4]
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Caption: Proposed signaling pathway of VIP152.
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The following dosage and administration guidelines are based on a first-in-human, Phase I

dose-escalation study (NCT02635672) in patients with advanced solid tumors or aggressive

non-Hodgkin lymphoma (NHL).[1][6]

Clinical Trial Dosage Summary
Parameter Value Reference

Drug VIP152 (Enitociclib) [1][6]

Previous Name BAY 1251152 [1]

Route of Administration Intravenous (IV) infusion [1][6]

Infusion Duration 30 minutes [6]

Dosing Schedule
Once weekly on Days 1, 8,

and 15 of a 21-day cycle
[7]

Dose Escalation Cohorts
5 mg, 10 mg, 15 mg, 22.5 mg,

30 mg
[1][6]

Maximum Tolerated Dose

(MTD)
30 mg [1][6]

Dose-Limiting Toxicity (DLT) Grade 3/4 neutropenia [1][6]

Adverse Events
The most common adverse events observed in the Phase I trial were primarily Grade 1/2.
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Adverse Event
Incidence (Any

Grade)

Incidence (Grade

3/4)
Reference

Nausea 75.7% - [1][6]

Vomiting 56.8% - [1][6]

Neutropenia - 22% [1][6]

Anemia - 11% [1][6]

Abdominal Pain - 8% [1][6]

Increased Alkaline

Phosphatase
- 8% [1][6]

Hyponatremia - 8% [1][6]

Experimental Protocols
Phase I Clinical Trial Protocol (NCT02635672)
This protocol outlines the methodology for the first-in-human, open-label, multicenter, dose-

escalation study of VIP152.

Objective: To determine the safety, tolerability, MTD, pharmacokinetics, pharmacodynamics,

and preliminary anti-tumor activity of VIP152.

Patient Population: Adult patients with advanced solid tumors or aggressive NHL who are

refractory to or have exhausted all available therapies.[1][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://pubmed.ncbi.nlm.nih.gov/35046056/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening &
Eligibility Assessment

Dose Escalation Cohorts
(5, 10, 15, 22.5, 30 mg)

VIP152 IV Infusion
(30 min, once weekly for 3 weeks)

Safety & Tolerability
Monitoring (AEs, DLTs)

Pharmacokinetic &
Pharmacodynamic Analysis

Tumor Response Assessment
(e.g., Cheson criteria)

MTD Determination

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with Low Dose
(5 mg)

Escalate Dose in
New Patient Cohort

Evaluate for DLTs

DLT Observed?

No

Expand Cohort at
Current Dose

Yes

MTD Defined
(30 mg)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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